

# The Triazolo[1,5-a]pyrazine Scaffold: A Privileged Structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1387870

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The [1][2][3]triazolo[1,5-a]pyrazine ring system is a notable "privileged scaffold" in medicinal chemistry. Structurally, it acts as a bioisostere of purine, allowing it to interact with biological targets that recognize adenine or guanine moieties, such as kinases and polymerases.[4] The fusion of the electron-rich triazole ring with the electron-deficient pyrazine ring creates a unique electronic landscape that can be finely tuned through substitution. The introduction of bromine atoms at the 6- and 8-positions provides robust and orthogonal chemical handles for diversification, primarily through transition metal-catalyzed cross-coupling reactions. This dual-functionality is critical for structure-activity relationship (SAR) studies, enabling chemists to rapidly generate analogs with modified properties to enhance potency, selectivity, and pharmacokinetic profiles.

## Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of reproducible science. The canonical identifiers and computed physicochemical properties for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine are summarized below, providing a foundational dataset for experimental design and computational modeling.

## Chemical Identifiers

The definitive structural representations for this compound are its SMILES and InChIKey strings, which encode its topology and are recognized by chemical databases and software worldwide.

- SMILES: C1=C(N=C(C2=NC=NN21)Br)Br<sup>[2]</sup>
- InChIKey: KUILFTQAMHFSPW-UHFFFAOYSA-N<sup>[1][2]</sup>

## Physicochemical Data

The following table summarizes key properties, which are crucial for predicting solubility, permeability, and potential for further chemical modification.

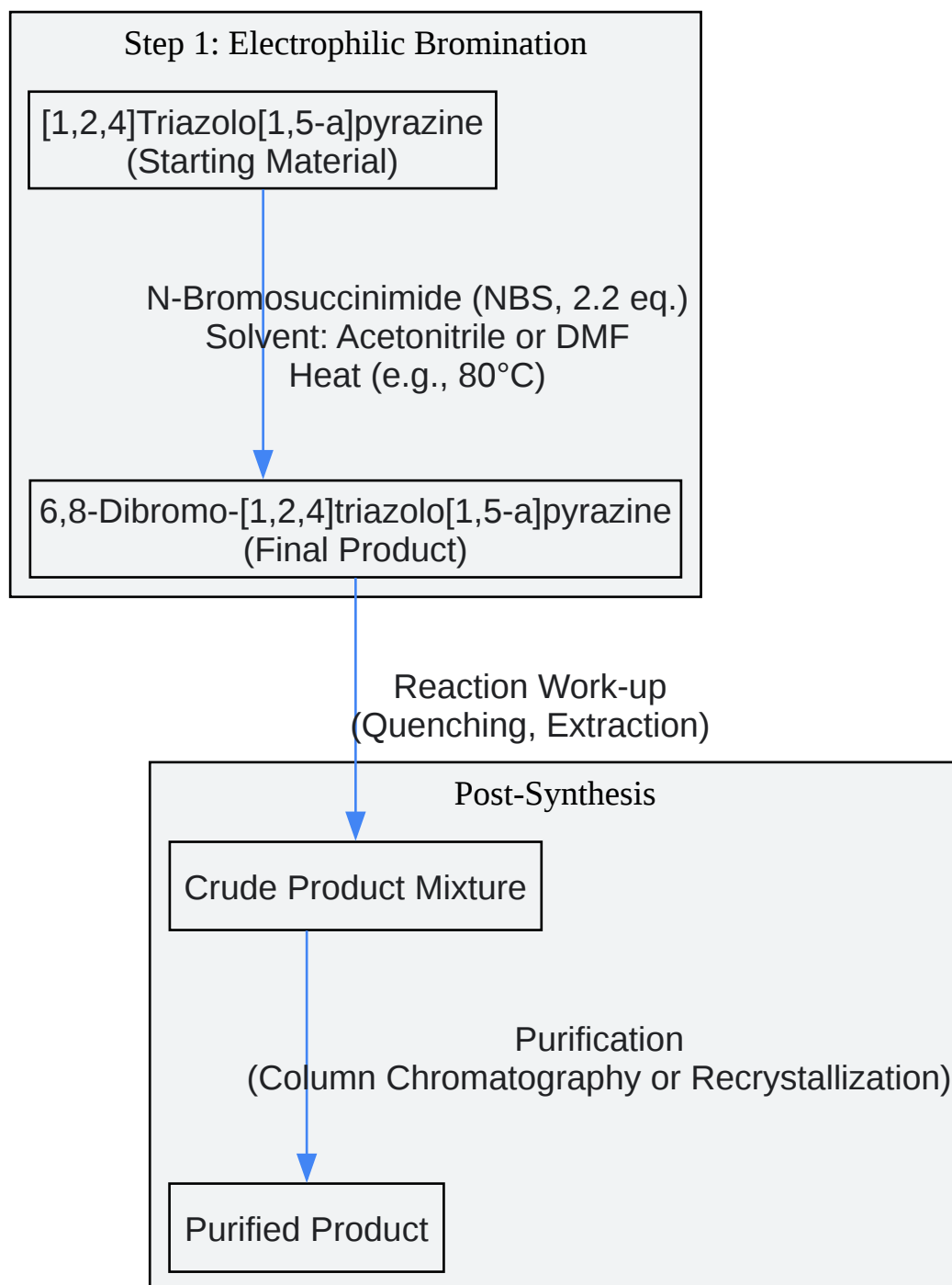
Property	Value	Source
IUPAC Name	6,8-dibromo- <sup>[1][2]</sup> <sup>[3]</sup> triazolo[1,5-a]pyrazine	<sup>[2]</sup>
CAS Number	944709-42-6	<sup>[2][5]</sup>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>4</sub>	<sup>[1][2]</sup>
Molecular Weight	277.90 g/mol	<sup>[2]</sup>
Monoisotopic Mass	275.86462 Da	<sup>[2]</sup>
XLogP3	1.7	<sup>[2]</sup>
Appearance	Off-white to yellow solid	<sup>[1]</sup>
Storage	2-8°C under inert gas (Nitrogen or Argon)	<sup>[1]</sup>

## Synthesis and Mechanistic Considerations

While specific literature detailing the exact synthesis of 6,8-Dibromo-<sup>[1][2][3]</sup>triazolo[1,5-a]pyrazine is sparse, a logical and robust synthetic route can be postulated based on established methodologies for related heterocyclic systems. The proposed pathway involves the construction of the fused ring system followed by a directed bromination.

## Proposed Synthetic Workflow

The synthesis begins with the commercially available parent heterocycle, [1][2][3]triazolo[1,5-a]pyrazine, and proceeds via a direct electrophilic bromination.



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Caption: Proposed workflow for the synthesis and purification of the target compound.

## Mechanistic Rationale

- **Choice of Brominating Agent:** N-Bromosuccinimide (NBS) is selected as the brominating agent. It is a solid, making it easier to handle than liquid bromine, and it provides a source of electrophilic bromine ( $\text{Br}^+$ ) under neutral or slightly acidic conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism.
- **Reaction Conditions:** The pyrazine ring is electron-deficient, making it less reactive towards electrophilic substitution than benzene. Therefore, heating is required to drive the reaction to completion. Using a slight excess of NBS (2.2 equivalents) ensures di-substitution occurs.
- **Regioselectivity:** The positions ortho and para to the bridgehead nitrogen (N5) are activated towards electrophilic attack. However, the C6 and C8 positions are electronically analogous to the alpha positions of pyridine, which are known to be susceptible to halogenation under these conditions. The directing effect of the fused triazole ring further favors substitution at these positions.
- **Work-up and Purification:** The reaction is typically quenched with an aqueous solution of a reducing agent like sodium thiosulfate to destroy any unreacted NBS. The crude product is then extracted into an organic solvent. Purification is critical and is best achieved by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water.

## Protocol for Spectroscopic Validation

To ensure the identity and purity of the synthesized 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, a multi-pronged analytical approach is mandatory. This self-validating system ensures that the material proceeding to subsequent steps is unequivocally the correct compound.

## High-Resolution Mass Spectrometry (HRMS)

- **Methodology:** Electrospray ionization (ESI) in positive mode is typically used.
- **Expected Result:** The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. The  $[\text{M}+\text{H}]^+$  ion cluster will have three major peaks

at approximately  $m/z$  276.87, 278.87, and 280.87 in a ~1:2:1 ratio, corresponding to the presence of the  $^{79}\text{Br}_2$ ,  $^{79}\text{Br}^{81}\text{Br}$ , and  $^{81}\text{Br}_2$  isotopes, respectively. The exact mass of the monoisotopic peak ( $[\text{C}_5\text{H}_3^{79}\text{Br}_2\text{N}_4]^+$ ) should be within 5 ppm of the calculated value.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (in  $\text{CDCl}_3$  or  $\text{DMSO}-d_6$ ): The molecule has two protons. Due to the symmetry, they are expected to appear as two distinct singlets in the aromatic region (typically  $\delta$  8.0-9.5 ppm). The lack of coupling confirms their isolated positions on the pyrazine ring.
- $^{13}\text{C}$  NMR: The spectrum will show five distinct carbon signals. Two signals will be significantly downfield, corresponding to the carbons bearing the bromine atoms (C-Br, typically  $\delta$  120-140 ppm). The remaining three carbons of the heterocyclic core will also be observable.

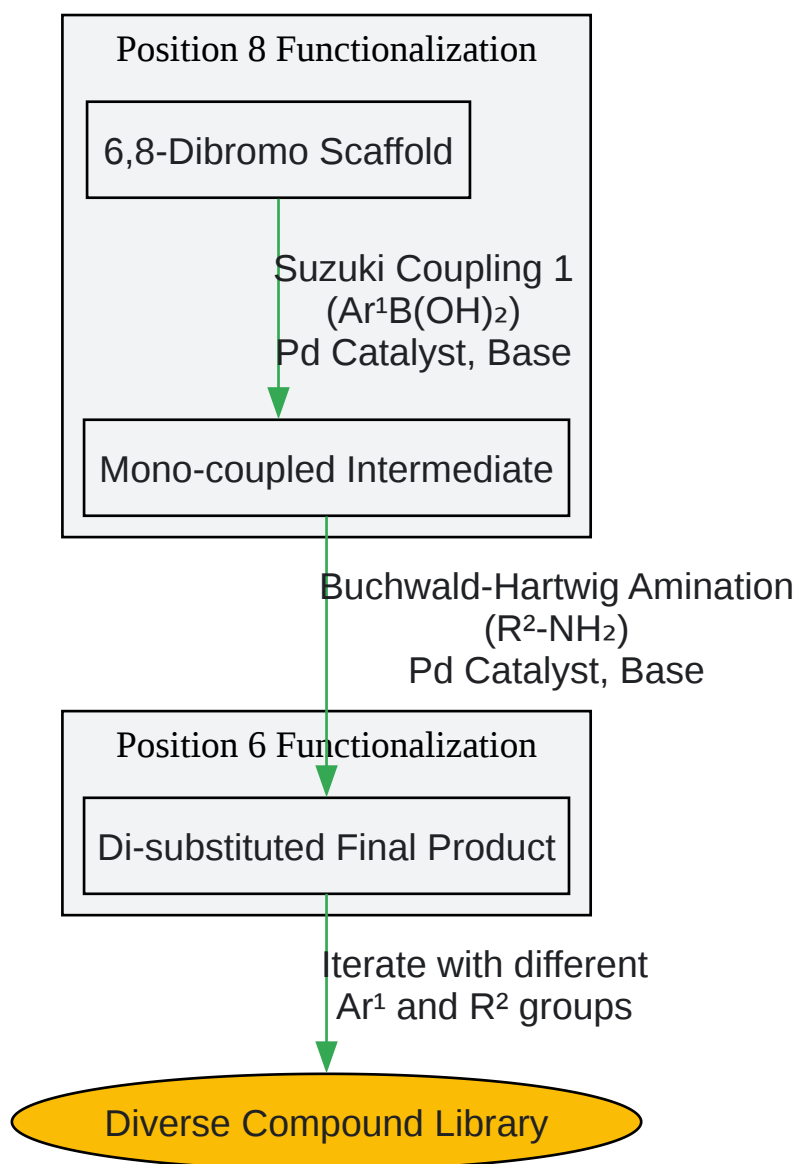
## Application as a Core Scaffold in Drug Discovery

The true value of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine lies in its role as a versatile intermediate. The two bromine atoms serve as orthogonal synthetic handles for introducing molecular complexity and diversity through cross-coupling chemistry.

This scaffold is particularly relevant for the development of kinase inhibitors.[3] Many kinase inhibitors bind to the ATP pocket, and the triazolo[1,5-a]pyrazine core can mimic the hinge-binding interactions of the adenine portion of ATP. The substituents installed at the C6 and C8 positions can then be used to target other regions of the active site to achieve potency and selectivity.

## Library Synthesis Workflow

The differential reactivity of the C6 and C8 positions can be exploited for sequential, site-selective functionalization, enabling the rapid generation of a diverse chemical library from a single core.



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Caption: Use of the dibromo-scaffold for combinatorial library synthesis.

## Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki coupling at one of the bromine positions.

Objective: To synthesize 6-Bromo-8-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrazine.

## Materials:

- 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq)
- 4-Methoxyphenylboronic acid (1.1 eq)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.05 eq)
- SPhos (0.10 eq)
- Potassium phosphate ( $\text{K}_3\text{PO}_4$ , 3.0 eq)
- 1,4-Dioxane and Water (4:1 mixture, degassed)

## Procedure:

- Inert Atmosphere: To a flame-dried round-bottom flask, add 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine, 4-methoxyphenylboronic acid, and potassium phosphate.
- Catalyst Addition: In a separate vial, pre-mix the  $\text{Pd}(\text{OAc})_2$  and SPhos ligand. Add this catalyst/ligand mixture to the reaction flask.
- Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add the degassed dioxane/water solvent mixture via syringe.
- Reaction: Stir the mixture vigorously and heat to 90-100°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-coupled product.

## Causality:

- **Inert Atmosphere:** This is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.
- **Ligand Choice:** SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center, a key step in the catalytic cycle.
- **Base and Solvent:** The aqueous base ( $K_3PO_4$ ) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The dioxane/water system is effective at dissolving both the organic and inorganic reagents.

## Conclusion

6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, characterized by the SMILES string C1=C(N=C(C2=NC=NN21)Br)Br and InChIKey KUILFTQAMHFSPW-UHFFFAOYSA-N, provides a foundation for its use. The presence of two addressable bromine atoms on a privileged heterocyclic core allows for the systematic and efficient exploration of chemical space. By understanding its synthesis, properties, and the rationale behind its application in cross-coupling reactions, researchers can effectively utilize this scaffold to build libraries of novel molecules with the potential to become next-generation therapeutics.

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## References

1. 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine CAS#: 944709-42-6 [m.chemicalbook.com]
2. 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | C5H2Br2N4 | CID 44630666 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
5. 944709-42-6|6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine|BLD Pharm [bldpharm.com]



- To cite this document: BenchChem. [The Triazolo[1,5-a]pyrazine Scaffold: A Privileged Structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1387870#6-8-dibromo-triazolo-1-5-a-pyrazine-smiles-and-inchikey]

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